2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
The compound 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine-based derivative featuring a benzyl ester group, an ethyl-amino linker, and an (S)-2-aminopropionyl moiety. Pyrrolidine-1-carboxylic acid benzyl esters are widely studied for their role as protease inhibitors, particularly in antimalarial and antiviral research . The stereochemistry of the compound (S-configuration at both the pyrrolidine and amino-propionyl groups) is critical for its biological activity, as it influences binding affinity to target enzymes like cysteine proteases .
Properties
IUPAC Name |
benzyl 2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)12-16-10-7-11-21(16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQYRRHUDGHGJ-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antioxidant properties, anticancer effects, and neuroprotective capabilities. The compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound is characterized by:
- Amino Acid Derivative : Contains an amino acid backbone which may influence its biological interactions.
- Benzyl Ester Group : This functional group is known for enhancing lipophilicity and potentially improving bioavailability.
- Chirality : The (S) configuration may affect the compound's pharmacodynamics and pharmacokinetics.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity, which is crucial for reducing oxidative stress in cells. Antioxidants scavenge free radicals, thereby protecting cellular components from damage. The potential for this compound to act as an antioxidant suggests applications in conditions associated with oxidative damage, such as neurodegenerative diseases.
Anticancer Activity
Several studies have highlighted the anticancer properties of amino acid derivatives. These compounds can inhibit cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Signaling Pathways : Disruption of pathways that promote tumor growth and survival.
Preliminary data suggest that this compound could have similar effects, although specific studies are needed to confirm its efficacy against particular cancer types.
Neuroprotective Effects
The compound's potential neuroprotective effects stem from its ability to modulate neurotransmitter systems and reduce neuroinflammation. Compounds with structural similarities have been shown to protect neuronal cells from damage caused by excitotoxicity and oxidative stress. This suggests that this compound may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Table 1: Comparison of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis, inhibits signaling | |
| Neuroprotective | Modulates neurotransmitters, reduces inflammation |
Synthesis and Metabolic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Using appropriate precursors to create the core structure.
- Esterification : Reacting the carboxylic acid with benzyl alcohol under acidic conditions to form the ester.
- Chirality Control : Ensuring the (S) configuration is maintained throughout the synthesis process.
Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems. Initial studies suggest that it may undergo typical amino acid metabolism, including deamination and conjugation processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
